molecular formula C10H17N3O3S B2383867 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide CAS No. 1797020-97-3

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Cat. No.: B2383867
CAS No.: 1797020-97-3
M. Wt: 259.32
InChI Key: MJNNARNCOCZVAQ-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a compound of significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide involves a multi-step process. One common method includes the nucleophilic substitution reaction where a tetrahydrofuran derivative is reacted with a pyrazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis techniques to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives .

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide is unique due to its specific structural configuration that allows for high potency and selectivity towards the AMPA receptor. This specificity enhances its therapeutic potential while minimizing off-target effects .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNNARNCOCZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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